Lipophilicity Comparison with Non-ethylated and Non-fluorinated Analogs
The target compound exhibits an XLogP3 value of 2.6, which is 1.0 log unit higher than that of 1‑tert‑butyl 2‑methyl pyrrolidine‑1,2‑dicarboxylate (Boc‑Pro‑OMe, XLogP3 = 1.6) [REFS‑1] and 0.7 log unit higher than that of N‑Boc‑4,4‑difluoro‑L‑proline methyl ester (XLogP3 = 1.9) [REFS‑2]. The increase arises from the addition of the 2‑ethyl group, as the difluoro substitution alone contributes only 0.3 log units over the non‑fluorinated scaffold.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.6 |
| Comparator Or Baseline | Boc‑Pro‑OMe: 1.6; N‑Boc‑4,4‑difluoro‑L‑proline methyl ester: 1.9 |
| Quantified Difference | Δ = +1.0 vs. Boc‑Pro‑OMe; Δ = +0.7 vs. difluoro analog |
| Conditions | PubChem XLogP3 algorithm (version 3.0); identical computational method for all compounds. |
Why This Matters
Higher lipophilicity generally correlates with enhanced membrane permeability but also with increased risk of metabolic instability and off‑target binding, making the target compound a distinct tool for exploring lipophilicity‑driven SAR.
- [1] PubChem CID 394147; 1‑tert‑butyl 2‑methyl pyrrolidine‑1,2‑dicarboxylate (XLogP3 = 1.6). View Source
- [2] PubChem CID 11129200; N‑Boc‑4,4‑difluoro‑L‑proline methyl ester (XLogP3 = 1.9). View Source
